(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
Overview
Description
The compound “(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid” is a bicyclic compound . Bicyclic compounds are a type of organic compound with two fused or bridged rings. The structure and properties of these compounds can vary widely depending on the nature of the rings and the bridge.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using various methods. For example, a related compound, 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, was synthesized using organic extracts dried over anhydrous MgSO4 .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the structure of a related compound, (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride, was determined using 1H-NMR and 13C-NMR .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For a related compound, (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride, properties such as molecular weight and InChI code were provided .
Scientific Research Applications
Chemical Rearrangements and Synthesis
- Skeletal Rearrangement : Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes stereospecific rearrangement under acidic conditions to form 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones, as explored by Kobayashi et al. (1992) (Kobayashi et al., 1992).
- Preparation of Precursors for Polymerization : The preparation of (R)-(+)-7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid, a precursor for ring opening metathesis polymerization (ROMP), was achieved via enzymatic kinetic resolution, as detailed by Schueller et al. (1996) (Schueller et al., 1996).
Synthesis of Specific Compounds
- Synthesis of Kainoid Amino Acids : Hodgson et al. (2005) demonstrated the use of N-Boc syn-7-(2-hydroxyethyl)-4-(alkyl or aryl)sulfonyl-2-azabicyclo[2.2.1]hept-5-enes as precursors in syntheses of neuroexcitants and kainoid amino acids (Hodgson et al., 2005).
Enantioselective Syntheses
- Enantioselective Synthesis of Bicyclic Amino Acids : The asymmetric aza-Diels–Alder reaction was used for the enantioselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives, highlighting the potential for producing optically active compounds, as explored by Vale et al. (2006) (Vale et al., 2006).
Mechanistic Studies
- Phosphorylation Studies : Sousa et al. (2010) conducted a mechanistic study on the phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene systems, contributing to the understanding of the chemical behavior and transformations of these compounds (Sousa et al., 2010).
Applications in Antibiotic Research
- Beta-Lactam Antibiotics : Shibamoto et al. (1980) isolated new beta-lactam compounds from Streptomyces species, which are structurally related to 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, indicating its relevance in antibiotic research (Shibamoto et al., 1980).
Properties
IUPAC Name |
(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10)/t4?,5-,6?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWRUUYOYWXEY-XRVVJQKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1NC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=CC1C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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